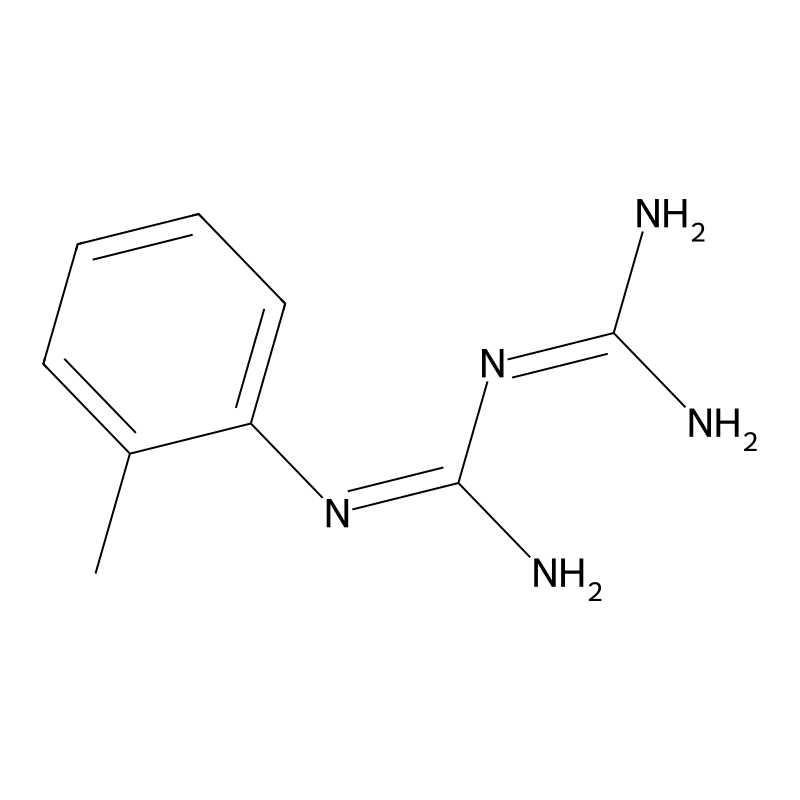

1-(o-Tolyl)biguanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here's what we do know:

- Chemical Properties: 1-(o-Tolyl)biguanide is a white crystalline powder with a melting point around 143-145 °C PubChem: .

- Potential Applications: The biguanide structure is present in some medications, most notably metformin, a drug used to treat type 2 diabetes. This suggests a possibility that 1-(o-Tolyl)biguanide might have some biological activity, but further research is needed to explore this.

1-(o-Tolyl)biguanide is an organic compound with the chemical formula C₉H₁₃N₅. It belongs to the biguanide class, characterized by the presence of two guanidine groups linked by an amine group. The "o-tolyl" designation indicates that a methyl group is attached to the benzene ring in the ortho position relative to the attachment point of the biguanide structure. This compound is structurally related to metformin, a well-known drug used in the treatment of type 2 diabetes, although research on 1-(o-Tolyl)biguanide itself is limited .

Safety information on 1-(o-Tolyl)biguanide is limited. An SDS describes the following hazards:

- Harmful if swallowed: No data on specific toxicity is available.

- Causes skin irritation: Skin contact may cause redness, itching, or burning sensation.

- Causes serious eye damage: Eye contact can lead to severe irritation and potential permanent damage.

- Explosion hazard: Deposited dust can potentially explode under specific conditions.

- Oxidation: It can be oxidized to form imines or other derivatives.

- Reduction: The biguanide group may be reduced to amines.

- Substitution: The aromatic ring undergoes electrophilic substitution reactions, such as nitration or halogenation.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and nitric acid or bromine for substitution .

Reaction Scheme

The general reaction scheme for synthesizing 1-(o-Tolyl)biguanide involves:

This reaction typically requires acidic conditions and heating.

1-(o-Tolyl)biguanide exhibits significant biological activity, particularly through its interactions with enzymes and proteins. It has been shown to form complexes with metal ions, such as copper, which demonstrate antibacterial, antifungal, and antitumor properties. Notably, copper complexes derived from this compound have displayed antitumor activity against HeLa tumor cells.

Mechanism of Action

The compound's mechanism involves binding interactions with biomolecules, enzyme inhibition or activation, and modulation of gene expression. This suggests potential applications in therapeutic contexts.

The synthesis of 1-(o-Tolyl)biguanide can be achieved through the reaction of o-toluidine with dicyandiamide under acidic conditions. Typical solvents include ethanol or water, with hydrochloric acid often serving as a catalyst. The reaction conditions facilitate the formation of the biguanide structure.

1-(o-Tolyl)biguanide has several applications:

- Antimicrobial Agent: Due to its antibacterial and antifungal properties.

- Ligand in Metal Complexes: Used in synthesizing vanadyl complexes.

- Potential Therapeutic Uses: Its structural similarity to metformin suggests potential applications in diabetes treatment and other metabolic disorders .

Research on interaction studies involving 1-(o-Tolyl)biguanide has primarily focused on its ability to form coordination complexes with metal ions. These interactions can significantly influence biological activity and therapeutic efficacy. The compound's effects on cellular processes such as signaling pathways and gene expression have also been investigated.

Several compounds are structurally similar to 1-(o-Tolyl)biguanide, including:

- 1-Phenylbiguanide: Similar structure but with a phenyl group instead of a tolyl group.

- N,N-Dimethylbiguanide: Known as metformin; widely used in diabetes treatment.

- 2-Tolylbiguanide: An isomer with the tolyl group positioned differently.

Uniqueness

The uniqueness of 1-(o-Tolyl)biguanide lies in its specific substitution pattern on the aromatic ring. This configuration influences its reactivity and interaction with metal ions, making it valuable for synthesizing specific metal complexes with desired properties .

1-(o-Tolyl)biguanide is an organic compound with the molecular formula C9H13N5 [1] [2]. This compound belongs to the biguanide class of chemicals, characterized by the presence of a biguanide functional group attached to an o-tolyl moiety [3] [4]. The molecular weight of 1-(o-Tolyl)biguanide is approximately 191.23-191.24 g/mol [1] [4].

Bond Characteristics and Molecular Geometry

The molecular structure of 1-(o-Tolyl)biguanide features a biguanide moiety connected to an o-tolyl group [5]. The biguanide portion consists of two guanidine units linked together, creating a chain of alternating carbon and nitrogen atoms with multiple amino groups [5] [6]. The o-tolyl group comprises a benzene ring with a methyl substituent at the ortho position relative to the attachment point of the biguanide structure [6] [7].

The bond characteristics of 1-(o-Tolyl)biguanide include conjugated C=N bonds within the biguanide moiety, which contribute to its planar geometry and electronic delocalization [5] [7]. X-ray crystallographic studies of the protonated form (1-(o-tolyl)biguanidium chloride) reveal specific bond lengths: N6—C7 at 1.3334 Å, N3—C7 at 1.3335 Å, N2—C7 at 1.3407 Å, N2—C8 at 1.3307 Å, N5—C8 at 1.3385 Å, and N4—C8 at 1.3516 Å [28]. The N4—C9 bond connecting the biguanide moiety to the o-tolyl group measures 1.4180 Å, indicating a single bond character [28].

The molecular geometry around the carbon atoms in the biguanide portion is trigonal planar, consistent with sp² hybridization [29] [30]. The nitrogen atoms in the biguanide moiety adopt a planar arrangement due to resonance effects, while the o-tolyl group maintains the typical geometry of an aromatic ring with bond angles close to 120° [29] [30].

Conformational Analysis and Stability

1-(o-Tolyl)biguanide exhibits conformational flexibility primarily due to rotation around the bond connecting the biguanide moiety to the o-tolyl group [18] [19]. Density Functional Theory (DFT) calculations have identified multiple stable conformers with varying energies [5] [29]. The most stable conformer has been calculated to have an absolute energy of -624.986333171 Hartrees, while less stable conformers show relative energies ranging from 52 to 230 kJ/mol higher [5].

The conformational stability is influenced by intramolecular hydrogen bonding and steric interactions [19] [29]. The presence of the methyl group at the ortho position of the phenyl ring creates steric hindrance that affects the preferred orientation of the biguanide moiety relative to the aromatic ring [18] [30]. This steric effect contributes to the energy differences observed between various conformers [5] [29].

Nuclear Magnetic Resonance (NMR) studies at different temperatures have revealed the presence of rotational barriers, with some studies identifying two rotamers in a 2:3 ratio [19]. These rotamers arise from restricted rotation around the N-aryl bond due to partial double bond character resulting from resonance within the biguanide system [18] [19].

Crystallographic Data

The crystallographic data for 1-(o-Tolyl)biguanide has been primarily studied in its protonated form as 1-(o-tolyl)biguanidium chloride [5] [7]. This salt crystallizes in the monoclinic space group C2/c with the following unit cell parameters: a = 18.4640 Å, b = 13.7652 Å, c = 9.3158 Å, α = 90°, β = 98.847°, γ = 90° [7] [30]. The crystal structure contains eight formula units per unit cell (Z = 8) [7].

In the crystal lattice, the chloride and biguanidium hydrophilic ions form interconnected layers parallel to the ab plane around y = 1/3 and y = 2/3 through N—H···N and N—H···Cl hydrogen bonds [30]. The 2-methylphenyl (o-tolyl) groups create separate hydrophobic layers between these ionic layers around y = 0 and y = 1/2 [30]. The methyl groups participate in C—H···π interactions with neighboring aromatic rings, further stabilizing the crystal structure [5] [30].

Hirshfeld surface analysis of the crystal structure confirms the importance of strong hydrogen bonds along with hydrophobic interactions in maintaining the crystal packing [30]. Electrostatic energy calculations reveal that while interactions between biguanidium cation pairs are repulsive, the crystal is stabilized by attractive cation···Cl⁻ interactions [5] [30]. The residual factor (R-factor) for the crystal structure determination was reported as 0.0567, indicating good agreement between the observed and calculated structural models [7].

Physical Properties

Appearance and Organoleptic Characteristics

1-(o-Tolyl)biguanide presents as a white to almost white crystalline powder or crystal [6] [8]. The compound exhibits a solid physical state at standard room temperature (20°C) [6] [9]. Visual examination reveals a uniform appearance with no distinctive color variations [8] [10]. There are no reported specific organoleptic characteristics such as odor or taste in the scientific literature, though one source mentions a "characteristic" odor without further elaboration [21].

Melting Point and Thermal Behavior

The melting point of 1-(o-Tolyl)biguanide has been consistently reported in the range of 143-148°C across multiple sources [4] [6] [8]. More specifically, different manufacturers and researchers have reported slightly varying ranges: 143-145°C [21], 143.0-147.0°C [6] [8], and 145-148°C [4]. A single melting point value of 147°C has also been documented in reference materials [6] [10].

Regarding thermal behavior, the compound has a reported boiling point of approximately 411.3°C at 760 mmHg [4]. The flash point has been determined to be 202.6°C, indicating moderate thermal stability before combustion [4] [21]. While the auto-ignition temperature has not been precisely determined, the compound is described as combustible but "will not ignite readily" [21]. Thermal analysis studies suggest that 1-(o-Tolyl)biguanide undergoes decomposition rather than sublimation when heated significantly above its melting point [15] [21].

Solubility Profile in Various Solvents

1-(o-Tolyl)biguanide exhibits varying solubility across different solvents, with a distinct preference for polar organic solvents [6] [23]. In water, the compound is described as "slightly soluble" with a specific solubility value reported as 2.75 g/L at 30°C [22] [23]. This limited water solubility is consistent with its partially hydrophobic structure containing an aromatic ring [22] [23].

The compound shows excellent solubility in acetone and ethanol [23]. It is also soluble in methanol, as confirmed by multiple sources [6] [10] [23]. In contrast, 1-(o-Tolyl)biguanide is only slightly soluble in chloroform and benzene [6] [23]. The compound exhibits very limited solubility in non-polar solvents such as toluene and hexane [23].

The solubility pattern follows the general principle of "like dissolves like," with better solubility in solvents of intermediate polarity that can interact with both the polar biguanide moiety and the non-polar o-tolyl group [22] [23]. This solubility profile is important for purification processes and applications in various chemical reactions [10] [23].

Partition Coefficient and Polarity Parameters

The partition coefficient (LogP) of 1-(o-Tolyl)biguanide has been experimentally determined to be 0.71 at 25°C [22]. This value represents the ratio of concentrations of the compound in a mixture of two immiscible phases at equilibrium—typically octanol and water [21] [22]. The relatively low LogP value indicates moderate lipophilicity, consistent with the compound's molecular structure containing both hydrophilic (biguanide) and hydrophobic (o-tolyl) moieties [22].

The n-octanol/water partition coefficient (log KOW) has been noted in safety documentation, though specific values were not provided in some sources [21]. The moderate partition coefficient suggests that 1-(o-Tolyl)biguanide can penetrate both lipid membranes and aqueous environments to some extent, which may be relevant for its applications in various fields [21] [22].

Regarding polarity parameters, the compound has an estimated refractive index of 1.6380, which provides insight into its optical properties and molecular polarizability [22]. The density of 1-(o-Tolyl)biguanide has been reported as approximately 1.29 g/cm³, though some sources list a slightly lower value of 1.0790 g/cm³ as a rough estimate [4] [22]. These physical parameters collectively contribute to understanding the compound's behavior in different environments and its potential interactions with other substances [21] [22].

Spectroscopic Characterization

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 1-(o-Tolyl)biguanide [11] [20]. In ¹H NMR spectra, the NH protons of the biguanide moiety typically appear as singlets in the range of δ 9-10 ppm, while the NH₂ groups yield signals between δ 7-8 ppm [18]. These chemical shifts reflect the electron-withdrawing nature of the nitrogen atoms and the effects of hydrogen bonding [18] [20].

The aromatic protons of the o-tolyl group produce characteristic signals in the region of δ 6.6-7.4 ppm [11] [15]. Specifically, one study reported aromatic proton signals at δ 6.61-6.71 (multiplet), δ 6.81 (doublet of doublets, J = 2.5, 37.4 Hz), and δ 7.00 (triplet, J = 8.5 Hz) [19]. The methyl group attached to the aromatic ring typically appears as a singlet around δ 2.2-2.5 ppm [15] [19].

Temperature-dependent NMR studies have revealed the presence of rotamers due to hindered rotation around the N-aryl bond [19]. These rotamers appear in approximately a 2:3 ratio and can be distinguished by slight differences in their chemical shifts [19]. ¹³C NMR spectroscopy further confirms the structure, with signals for the biguanide carbons appearing in the range of δ 150-160 ppm, aromatic carbons between δ 120-140 ppm, and the methyl carbon around δ 18-20 ppm [15] [20].

FTIR Spectroscopic Profile

Fourier Transform Infrared (FTIR) spectroscopy of 1-(o-Tolyl)biguanide reveals characteristic absorption bands that correspond to its functional groups [11] [15]. The compound has been analyzed using the KBr wafer technique, providing detailed vibrational spectroscopic data [11]. The FTIR spectrum shows distinctive absorption bands for the N-H stretching vibrations in the region of 3300-3500 cm⁻¹, which appear as multiple peaks due to the presence of several NH and NH₂ groups in the biguanide moiety [11] [15].

The C=N stretching vibrations produce strong absorption bands in the range of 1600-1650 cm⁻¹, reflecting the imine-like character of these bonds within the biguanide structure [15] [30]. Additional bands around 1550-1580 cm⁻¹ can be attributed to N-H bending vibrations [15]. The aromatic C=C stretching vibrations of the o-tolyl group appear in the region of 1450-1500 cm⁻¹ [11] [15].

FTIR spectroscopy has also been used to study the coordination behavior of 1-(o-Tolyl)biguanide when it acts as a ligand in metal complexes [13] [15]. Changes in the positions and intensities of the C=N and N-H bands provide evidence for the involvement of specific nitrogen atoms in coordination to metal centers [13] [15]. These spectral shifts help elucidate the binding mode of the biguanide moiety in various complexes [13] [15].

UV-Vis Spectroscopic Features

Ultraviolet-Visible (UV-Vis) spectroscopy of 1-(o-Tolyl)biguanide reveals absorption bands that correspond to electronic transitions within the molecule [15]. The compound exhibits absorption bands in the 231-346 nm domain, which are attributed to the organic ligand structure [15]. These bands arise from π-π* and n-π* transitions within both the biguanide moiety and the aromatic o-tolyl group [15].

When 1-(o-Tolyl)biguanide forms complexes with metal ions, the UV-Vis spectrum shows characteristic changes [15]. For example, in manganese complexes containing 1-(o-Tolyl)biguanide as a ligand, additional bands appear at longer wavelengths [15]. These include bands at 415-420 nm (assigned to charge transfer transitions), 510-520 nm (attributed to d-d transitions such as ⁵B₁g → ⁵Eg), and 680-685 nm (corresponding to transitions like ⁵B₁g → ⁵A₁g) [15].

The UV-Vis spectral features are valuable for confirming the identity of 1-(o-Tolyl)biguanide and for monitoring its involvement in complex formation [13] [15]. The positions and intensities of the absorption bands can provide information about the electronic structure and coordination environment when the compound acts as a ligand [13] [15].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular weight and fragmentation pattern of 1-(o-Tolyl)biguanide [14] [24]. The compound has been analyzed using various mass spectrometric techniques, including Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry [14]. In positive ionization mode, the protonated molecular ion [M+H]⁺ appears at m/z 192.1244, which is consistent with the calculated monoisotopic mass of 191.117095 for the neutral molecule [1] [14].

Fragmentation studies using collision-induced dissociation (CID) at 40 V energy reveal characteristic fragment ions [14]. The mass spectrum shows prominent fragment peaks at m/z values of 43.0388, 60.0613, 65.0432, 77.0414, 89.0401, 91.0551, 106.0652, 116.0492, and 133.0756 [24]. These fragments correspond to various structural components of the molecule [14] [24]. For example, the peak at m/z 106.0652 likely represents the o-tolylamine fragment, while the peak at m/z 43.0388 may correspond to a fragment of the biguanide moiety [14] [24].

Additional mass spectrometric data obtained using different techniques show similar fragmentation patterns, with peaks at m/z 60.055624, 133.076025, 60.080776, 150.102574, and 43.029075 [24]. The consistency of these fragmentation patterns across different analytical methods confirms the structural identity of 1-(o-Tolyl)biguanide and provides a reliable fingerprint for its identification in complex mixtures [14] [24].

Chemical Reactivity

Reactivity of the Biguanide Moiety

The biguanide moiety in 1-(o-Tolyl)biguanide exhibits significant chemical reactivity due to its nitrogen-rich structure and resonance effects [20]. One of the most notable reactive properties is its ability to coordinate with metal ions through the nitrogen atoms, forming stable complexes [13] . This coordination behavior has been extensively studied with various transition metals including copper, manganese, and vanadium [13] [15] .

The biguanide group can exist in different protonation states depending on the pH of the environment [20] [29]. Extreme basicity of biguanide compounds has been confirmed through ion transfer voltammetry and DFT calculations [29]. Studies have shown that monoprotonated forms of biguanides can prevail in a considerably broad pH range, with pKa values significantly higher than previously reported in literature [29].

The amino groups within the biguanide moiety can act as nucleophiles in substitution reactions . This nucleophilic character enables 1-(o-Tolyl)biguanide to participate in various organic transformations, including reactions with electrophilic species [20]. Additionally, the compound can undergo condensation reactions through its amino groups, leading to the formation of heterocyclic derivatives [20].

Reactivity of the o-Tolyl Group

The o-tolyl group in 1-(o-Tolyl)biguanide contributes to the compound's reactivity through its aromatic character and the presence of the methyl substituent . The aromatic ring can participate in typical electrophilic aromatic substitution reactions, although the reaction rates and regioselectivity are influenced by both the methyl group and the biguanide moiety .

The methyl group at the ortho position can undergo oxidation reactions to form the corresponding benzoic acid derivative . Common reagents for these oxidation reactions include hydrogen peroxide and potassium permanganate . The methyl group can also participate in radical reactions, serving as a site for functionalization .

The proximity of the methyl group to the biguanide attachment point creates steric effects that influence the conformational preferences and reactivity of the molecule [18]. This steric hindrance can affect the approach of reagents and the stability of transition states in various reactions [18]. Despite these steric considerations, the o-tolyl group contributes to the overall lipophilicity of the molecule, which is important for its solubility properties and interactions with biological systems .

Tautomeric Behavior and Resonance Effects

1-(o-Tolyl)biguanide exhibits complex tautomeric behavior due to the multiple nitrogen atoms and conjugated system within the biguanide moiety [18] [29]. Density Functional Theory (DFT) calculations have identified several possible tautomeric forms with varying stabilities [18] [29]. The predominant tautomer is generally considered to be the one without hydrogens at the bridging nitrogens, which permits a high degree of conjugation throughout the biguanide structure [18].

The extensive resonance within the biguanide moiety leads to delocalization of electrons across the C-N bonds, giving them partial double bond character [18] [20]. This resonance stabilization contributes to the planar geometry observed in the biguanide portion of the molecule [18] [20]. The resonance effects also influence the basicity of the nitrogen atoms, making 1-(o-Tolyl)biguanide a stronger base than might be expected from simple structural considerations [20] [29].

Physical Description

XLogP3

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 27 of 206 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 179 of 206 companies with hazard statement code(s):;

H302 (62.01%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (40.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (65.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (75.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (24.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (39.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (30.73%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Imidodicarbonimidic diamide, N-(2-methylphenyl)-: ACTIVE